molecular formula C12H14O4 B6202522 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid CAS No. 1211582-68-1

3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid

Cat. No.: B6202522
CAS No.: 1211582-68-1
M. Wt: 222.2
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Description

3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, featuring a methoxycarbonyl group and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid typically involves the esterification of 3,5-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then subjected to a Friedel-Crafts alkylation reaction using isopropyl chloride and aluminum chloride as the catalyst to introduce the isopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) are employed.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

    Reduction: Conversion to 3-(hydroxymethyl)-5-(propan-2-yl)benzoic acid.

    Substitution: Introduction of halogenated derivatives or other substituted benzoic acids.

Scientific Research Applications

3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methoxycarbonyl)-4-(propan-2-yl)benzoic acid
  • 3-(methoxycarbonyl)-5-(methyl)benzoic acid
  • 3-(ethoxycarbonyl)-5-(propan-2-yl)benzoic acid

Uniqueness

3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid is unique due to the specific positioning of the methoxycarbonyl and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

1211582-68-1

Molecular Formula

C12H14O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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